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Compound Name:
2-Hydroxy-2-

phenylacetohydrazide

Cat. No.: B185671 Get Quote

2-Hydroxy-2-phenylacetohydrazide, also commonly known as Mandelic Acid Hydrazide, is a

bifunctional organic molecule with the chemical formula C₈H₁₀N₂O₂.[1][2] Its structure

incorporates a phenyl ring, a hydroxyl group, and a hydrazide moiety, making it a valuable

building block in organic synthesis and a compound of interest in medicinal chemistry and drug

development.[3][4][5] The precise elucidation of its molecular structure is paramount for quality

control, reaction monitoring, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used to characterize 2-Hydroxy-2-phenylacetohydrazide. As a self-validating system, the

orthogonal data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS) collectively provide an unambiguous confirmation

of its identity and purity. This document is intended for researchers, scientists, and drug

development professionals, offering not just raw data, but also the causality behind

experimental choices and detailed protocols for data acquisition.

Vibrational Spectroscopy: Probing Functional
Groups with Infrared (IR) Analysis
Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups

present in a molecule. By measuring the absorption of infrared radiation, we can detect the

characteristic vibrational frequencies of specific bonds. For 2-Hydroxy-2-
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phenylacetohydrazide, this allows for the direct confirmation of the O-H, N-H, C=O, and

aromatic C-H bonds that define its structure.

Causality of Experimental Choice: ATR vs. KBr Pellet
The choice between Attenuated Total Reflectance (ATR) and potassium bromide (KBr) pellet

techniques depends on the sample amount, desired sample preparation time, and the need to

avoid atmospheric moisture.

ATR-IR: This is a rapid and convenient method requiring minimal sample preparation. The

solid sample is simply pressed against a high-refractive-index crystal (like diamond or

germanium). It is ideal for quick identity checks. The PubChem database lists a spectrum

acquired using a Bruker Tensor 27 FT-IR with an ATR accessory.[1]

KBr Pellet: This classic technique involves grinding the sample with dry KBr powder and

pressing it into a transparent disk. It often yields higher-resolution spectra and is preferred

for more detailed structural analysis, though it is more labor-intensive and susceptible to

moisture absorption if not handled properly.

Experimental Protocol: FTIR Spectroscopy
This protocol is a standard procedure adaptable for both ATR and KBr methods.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or

Alfa model.[1][6]

Method 1: Attenuated Total Reflectance (ATR)

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the

empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount (1-2 mg) of 2-Hydroxy-2-phenylacetohydrazide
powder onto the ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact

between the sample and the crystal.
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Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹. A typical acquisition

involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after

analysis.

Method 2: KBr Pellet

Sample Preparation: Grind 1-2 mg of 2-Hydroxy-2-phenylacetohydrazide with ~100 mg of

dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10

tons) for several minutes to form a translucent pellet.

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the

spectrum using the same parameters as the ATR method.

Data Interpretation and Summary
The IR spectrum of 2-Hydroxy-2-phenylacetohydrazide displays several characteristic

absorption bands. The interpretation below is based on established vibrational frequencies and

data from closely related structures like mandelic acid.[7][8]
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Wavenumber
(cm⁻¹)

Intensity
Vibrational
Assignment

Functional Group

3400 - 3200 Strong, Broad
O-H and N-H

stretching
Hydroxyl & Hydrazide

3100 - 3000 Medium
Aromatic C-H

stretching
Phenyl Ring

2950 - 2850 Weak
Aliphatic C-H

stretching
Methine (-CH)

1680 - 1640 Strong
C=O stretching

(Amide I)
Hydrazide Carbonyl

1620 - 1580 Medium
N-H bending (Amide

II)
Hydrazide

1600, 1495, 1450 Medium-Weak C=C stretching Phenyl Ring

~1100 Medium C-O stretching Secondary Alcohol

The broadness of the 3400-3200 cm⁻¹ band is indicative of hydrogen bonding involving both

the hydroxyl and N-H groups. The strong absorption around 1650 cm⁻¹ is a definitive marker

for the amide carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

an organic compound in solution. ¹H NMR provides information about the number,

environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Causality of Experimental Choice: Solvent and
Spectrometer Frequency

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for 2-
Hydroxy-2-phenylacetohydrazide.[9][10] Its high polarity effectively dissolves the

compound, and its deuterium signal provides a stable lock for the spectrometer. Importantly,
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labile protons (from -OH and -NH₂) are often observable as distinct, exchangeable peaks in

DMSO-d₆, whereas they might be broadened or exchanged away in solvents like D₂O or

CDCl₃.

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended

to achieve better signal dispersion, especially for resolving the multiplets of the aromatic

protons.[6][11]

Experimental Protocol: ¹H and ¹³C NMR
This protocol is based on standard practices for small molecule analysis.[11]

Sample Preparation: Accurately weigh 5-10 mg of 2-Hydroxy-2-phenylacetohydrazide and

dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean NMR tube.

Instrumentation Setup:

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

Lock the spectrometer on the deuterium signal of DMSO-d₆.

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse ('zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16 scans.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse ('zgpg30').
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Spectral Width: 0-200 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Data Interpretation and Summary
The following tables summarize the predicted NMR data for 2-Hydroxy-2-
phenylacetohydrazide based on its structure and data from analogous compounds.[9][12][13]

Table 2.1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.8 Singlet/Broad s 1H Hydroxyl proton (-OH)

~4.8 Singlet 1H
Methine proton (-CH-

OH)

~4.3 Broad s 2H
Hydrazide protons (-

NH₂)

~9.2 Singlet/Broad s 1H
Hydrazide proton (-

NH-NH₂)

Note: The exact shifts and appearance of the exchangeable -OH and -NH protons can vary

with sample concentration and water content.

Table 2.2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~172 Carbonyl carbon (C=O)

~140 Aromatic C (quaternary, attached to CH)

~128.5 Aromatic C (ortho/meta)

~128.0 Aromatic C (para)

~126.5 Aromatic C (ortho/meta)

~73 Methine carbon (-CH-OH)

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers

structural clues through its fragmentation pattern. For 2-Hydroxy-2-phenylacetohydrazide,

this technique confirms the elemental composition and helps piece together the molecular

structure.

Causality of Experimental Choice: GC-MS with Electron
Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and

widely available technique for analyzing relatively volatile and thermally stable small molecules.

GC: The gas chromatography step separates the analyte from any impurities before it enters

the mass spectrometer.

EI: Electron Ionization is a "hard" ionization technique that imparts significant energy to the

molecule, causing predictable and reproducible fragmentation. This creates a characteristic

"fingerprint" mass spectrum that is highly useful for structural identification and library

matching. PubChem reports GC-MS data for this compound from the NIST Mass

Spectrometry Data Center.[1]

Experimental Protocol: GC-MS
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile

solvent like methanol or ethyl acetate.

GC Separation:

Inject 1 µL of the solution into the GC.

Use a standard nonpolar column (e.g., DB-5ms).

Employ a temperature program, for example: hold at 80°C for 2 min, then ramp to 280°C

at 10°C/min.

MS Analysis (EI):

The column effluent is directed into the ion source of the mass spectrometer.

Ionization Energy: Standard 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Interpretation and Summary
The mass spectrum provides the molecular weight and key structural fragments. The molecular

formula C₈H₁₀N₂O₂ corresponds to a molecular weight of 166.18 g/mol .[1][14]

Table 3.1: Key Mass Spectrometry Data

m/z (mass-to-charge) Proposed Identity Notes

166 [M]⁺ Molecular ion peak

148 [M - H₂O]⁺
Loss of water from the

hydroxyl group

107 [C₆H₅-CH=OH]⁺
Alpha-cleavage, tropylium-like

ion

79 [C₆H₅N]⁺ or fragment Phenyl-related fragment

77 [C₆H₅]⁺ Phenyl cation
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The fragmentation is dominated by the loss of stable neutral molecules and the formation of

resonance-stabilized cations. The presence of the phenyl group is strongly indicated by the

characteristic peaks at m/z 77 and related fragments.

Visualization of Analytical Workflows
Diagrams help to clarify the logical flow of the characterization process and the relationships

between molecular fragments.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

2-Hydroxy-2-phenylacetohydrazide

Solid (ATR/KBr) Dissolve in DMSO-d6 Dilute in MeOH/EtOAc

FTIR Spectrometer 400 MHz NMR GC-MS (EI)

Functional Groups
(O-H, N-H, C=O)

C-H Framework
(Shifts, Couplings)

MW & Fragmentation
(m/z 166, 107, 77)

Structure Confirmed

Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic characterization.
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[M]⁺
m/z = 166

[M - H₂O]⁺
m/z = 148

- H₂O

[C₆H₅CHOH]⁺
m/z = 107

- CONHNH₂

[C₆H₅]⁺
m/z = 77

- CHO

Click to download full resolution via product page

Caption: Key fragmentation pathways in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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